Terbacil
Overview
Description
Terbacil is a synthetic organic compound widely used as a selective herbicide. It is primarily employed to control broadleaf weeds and grasses in various crops such as apples, mint, peppermint, spearmint, sugarcane, asparagus, blackberry, boysenberry, dewberry, loganberry, peach, raspberry, youngberry, and strawberry . This compound is known for its persistence and potential mobility in terrestrial environments, which allows it to leach into ground and surface waters .
Mechanism of Action
Target of Action
Terbacil, a selective herbicide, primarily targets broadleaf weeds and grasses . It is absorbed mainly through the roots of these plants . In chronic dietary exposure studies in animals, the liver has been identified as a primary target organ .
Mode of Action
This compound operates by inhibiting photosynthesis, specifically targeting Photosystem II . It binds to the serine 264 residue of the D1 protein in Photosystem II, thereby blocking electron transport and leading to the cessation of ATP and NADPH production . This disruption of energy production inhibits plant growth and eventually leads to plant death .
Biochemical Pathways
Thus, this compound’s action can have downstream effects on the entire photosynthetic process .
Pharmacokinetics
It is known that this compound is absorbed mainly through the roots of plants
Result of Action
The primary result of this compound’s action is the inhibition of plant growth. By disrupting photosynthesis, this compound deprives plants of the energy they need to grow . Over time, this energy deprivation leads to plant death, effectively controlling the growth of weeds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Soil type, temperature, rainfall, and the presence of other chemicals can all impact how this compound is absorbed and metabolized by plants. For instance, heavy rainfall shortly after application can wash this compound away, reducing its effectiveness . Conversely, drought conditions may limit the uptake of this compound by plant roots, also reducing its efficacy
Biochemical Analysis
Biochemical Properties
Terbacil plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Always refer to the original research articles for the most accurate and up-to-date information .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Terbacil involves several steps, starting with 6-methyl uracil as the raw material. The process includes an alkylation reaction to obtain 3-tert-butyl-6-methyl uracil, followed by chlorination to produce the final compound .
Industrial Production Methods: In industrial settings, this compound is synthesized using high-performance liquid chromatography (HPLC) methods. The mobile phase typically contains acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid .
Chemical Reactions Analysis
Types of Reactions: Terbacil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions include various halogenated derivatives and oxidized metabolites .
Scientific Research Applications
Terbacil has a wide range of applications in scientific research:
Comparison with Similar Compounds
Bromacil: Another uracil-based herbicide with similar uses and mechanisms of action.
Lentacil: A structurally related compound used for similar agricultural purposes.
Uniqueness of this compound: this compound is unique in its specific selectivity for broadleaf weeds and grasses, making it highly effective in various crop settings. Its persistence in the environment and potential for leaching into water sources also distinguish it from other herbicides .
Properties
IUPAC Name |
3-tert-butyl-5-chloro-6-methyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-5-6(10)7(13)12(8(14)11-5)9(2,3)4/h1-4H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQCNZYJJMBDKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Record name | TERBACIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18227 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024317 | |
Record name | Terbacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Terbacil appears as colorless crystals. Non corrosive. Used as an herbicide., Colorless or white odorless solid; [HSDB] | |
Record name | TERBACIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18227 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Terbacil | |
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Boiling Point |
Sublimation begins below the melting point | |
Record name | TERBACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubilities (g/kg, 25 °C): dimethylformamide 337 g/kg; cyclohexanone 220; methyl isobutyl ketone 121; butyl acetate 88 g/kg; xylene 65, Sparingly soluble in mineral oils and aliphatic hydrocarbons; readily soluble in strong aqueous alkalis, In water, 710 mg/L at 25 °C | |
Record name | TERBACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.34 g/cu cm at 25 °C | |
Record name | TERBACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000047 [mmHg], 4.7X10-7 mm Hg at 29.5 °C | |
Record name | Terbacil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7320 | |
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Record name | TERBACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |
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Color/Form |
White crystalline solid, Colorless crystals | |
CAS No. |
5902-51-2 | |
Record name | TERBACIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18227 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Terbacil | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=5902-51-2 | |
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Record name | Terbacil [ANSI:BSI:ISO] | |
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Record name | Terbacil | |
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Record name | Terbacil | |
Source | European Chemicals Agency (ECHA) | |
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Record name | TERBACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0017J6E25 | |
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Record name | TERBACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
175-177 °C, Stable up to the melting point; stable in aqueous alkaline media at room temperature | |
Record name | TERBACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Terbacil?
A: this compound acts as a photosystem II inhibitor. [] It disrupts photosynthesis by binding to the QB binding site of the D1 protein in the photosystem II complex, hindering electron transport and halting the production of energy needed for plant growth. [, , , ]
Q2: What are the visible effects of this compound on susceptible plants?
A: this compound application leads to rapid inhibition of photosynthesis in sensitive species. [, ] Visual symptoms include chlorosis (yellowing of leaves), necrosis (tissue death), and stunted growth. [, , , ]
Q3: Does this compound affect all plant species equally?
A: No, this compound exhibits selectivity in its effects. Some species, like peppermint (Mentha piperita L.), demonstrate tolerance through mechanisms such as limited translocation of this compound out of treated leaves and rapid metabolism. [, ] Other species, like ivyleaf morningglory (Ipomoea hederacea (L.) Jacq.), are highly susceptible due to efficient translocation of this compound to sensitive tissues and a lower rate of metabolism. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C9H13ClN2O2, and its molecular weight is 216.67 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A: Although specific spectroscopic data is not provided in the presented research, gas chromatography is frequently utilized to analyze this compound residues in various matrices, including soil, fruit, and asparagus spears. [, , ]
Q6: Does this compound accumulate in soil with repeated applications?
A: Studies demonstrate that while this compound residues can persist in soil for several months, they do not accumulate indefinitely with repeated annual applications. [, , ] Degradation and leaching processes contribute to its dissipation from the soil profile. [, , ]
Q7: How do soil properties influence this compound persistence?
A: Both organic matter and clay content influence this compound persistence. Higher levels of organic matter and clay content generally lead to increased adsorption and reduced leaching, leading to longer persistence. [, ] Conversely, sandy soils with low organic matter content exhibit greater leaching and faster this compound dissipation. [, ]
Q8: Does rainfall affect this compound residues in soil?
A: Rainfall can significantly impact this compound residues. Higher rainfall leads to increased leaching and faster dissipation of the herbicide from the soil profile. []
Q9: How is this compound metabolized in plants?
A: this compound metabolism varies across plant species. In tolerant species like strawberry (Fragaria × ananassa) and goldenrod (Solidago fistulosa), this compound is primarily metabolized to a non-phytotoxic 6-hydroxymethyl derivative and its corresponding glycoside. [, ] The rate of metabolism is generally higher in tolerant species compared to sensitive ones. [, ]
Q10: Does the application method affect this compound metabolism?
A: Yes, the application method can influence metabolism. Studies have shown that fluazifop-P, a postemergence herbicide, can inhibit this compound metabolism in strawberries, potentially leading to increased phytotoxicity. []
Q11: Are there any known cases of this compound resistance in weeds?
A: Yes, resistance to this compound has been documented in some weed species. For instance, a triazine-resistant Powell amaranth (Amaranthus powellii) biotype exhibited cross-resistance to this compound and bromacil. []
Q12: What is the environmental fate of this compound?
A: this compound is subject to microbial degradation in soil, with studies demonstrating the breakdown of the herbicide into carbon dioxide and metabolites. [, ] The degradation rate is influenced by factors such as soil moisture, temperature, and the presence of organic matter. [, , ]
Q13: What alternative herbicides can be used for weed control?
A13: Depending on the target weeds and crop species, several alternative herbicides are available. Some examples mentioned in the research include:
- Pronamide: Used as an industry standard for hair fescue control in lowbush blueberry. []
- Glufosinate: Shows potential for hair fescue management in lowbush blueberry, particularly when used in combination with this compound. []
- Foramsulfuron: Can be used in conjunction with this compound and glufosinate for improved hair fescue suppression. []
- Hexazinone: Provides effective control of Carolina redroot. []
- Primisulfuron: Exhibits control of downy brome, although resistance development has been observed. []
Q14: What analytical methods are commonly used for this compound research?
A14: Research on this compound relies heavily on various analytical techniques, including:
- Gas Chromatography (GC): Used for analyzing this compound residues in soil, fruit, and plant tissues. [, , ]
- High-Performance Liquid Chromatography (HPLC): Employed to separate and quantify this compound and its metabolites in plant extracts. [, ]
- Bioassays: Used to assess the residual activity of this compound in soil samples by observing the growth response of indicator plants like soybeans (Glycine max (L.) Merr.) and German millet (Setaria italica (L.) P. Beauv.). []
- Photosynthesis Measurements: Techniques like gas exchange systems and fluorescence measurements are utilized to determine the effects of this compound on photosynthesis in various plant species. [, , , ]
Q15: What key milestones have shaped this compound research?
A15: Research on this compound has evolved significantly over time, with key milestones including:
- Initial discovery and development as a herbicide: this compound was introduced as a selective herbicide in the 1960s. []
- Understanding its mechanism of action: Research has elucidated this compound's mode of action as a photosystem II inhibitor, hindering electron transport in susceptible plants. [, , , ]
- Elucidation of its metabolism and selectivity: Studies have unveiled the different metabolic pathways of this compound in tolerant and susceptible plant species, shedding light on its selective action. [, , , ]
- Documentation of resistance development: The emergence of this compound resistance in certain weed populations highlights the need for alternative weed management strategies. [, ]
- Exploration of its applications beyond weed control: Research has explored this compound's potential for fruit thinning in apple and peach orchards by temporarily inhibiting photosynthesis. [, , , ]
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